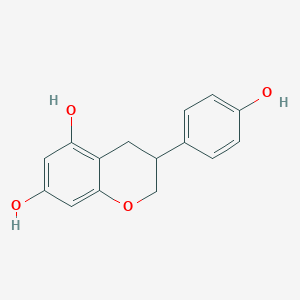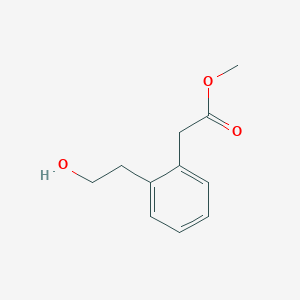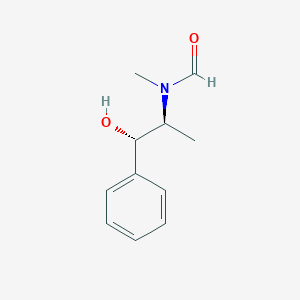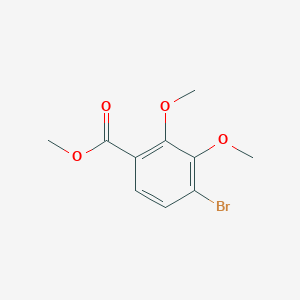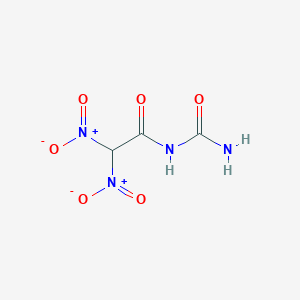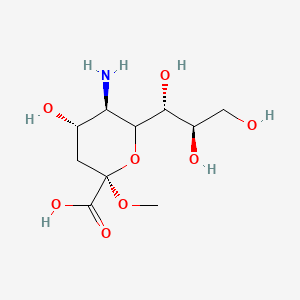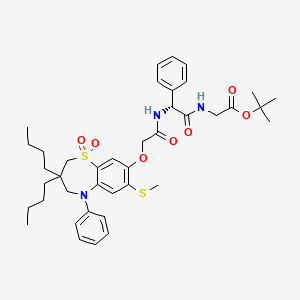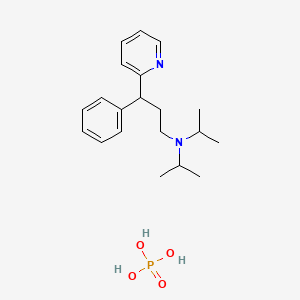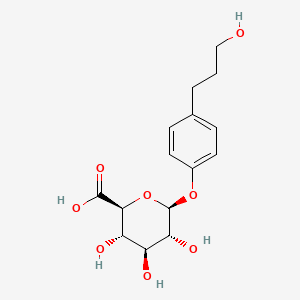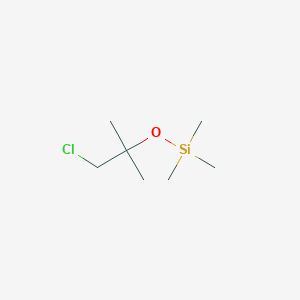
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane is an organosilicon compound with the molecular formula C7H17ClOSi and a molecular weight of 180.75 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane typically involves the reaction of 2-chloro-2-methylpropane with trimethylsilanol under specific conditions . The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide, and the reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkoxysilanes, while oxidation reactions can produce silanols .
Scientific Research Applications
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane has several applications in scientific research:
Mechanism of Action
The mechanism by which ((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane exerts its effects involves the formation of reactive intermediates, such as carbocations or silanols, which then participate in further chemical reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methylpropane: A related compound with similar reactivity but lacks the trimethylsilane group.
Trimethylsilanol: Another related compound that contains the silanol group but lacks the chloroalkyl group.
Uniqueness
((1-Chloro-2-methylpropan-2-yl)oxy)trimethylsilane is unique due to the presence of both the chloroalkyl and trimethylsilane groups, which confer distinct reactivity and versatility in chemical reactions .
Properties
Molecular Formula |
C7H17ClOSi |
|---|---|
Molecular Weight |
180.75 g/mol |
IUPAC Name |
(1-chloro-2-methylpropan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C7H17ClOSi/c1-7(2,6-8)9-10(3,4)5/h6H2,1-5H3 |
InChI Key |
XAQMYGFHWPXCEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


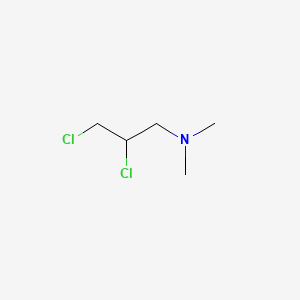
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
